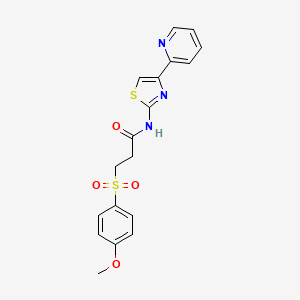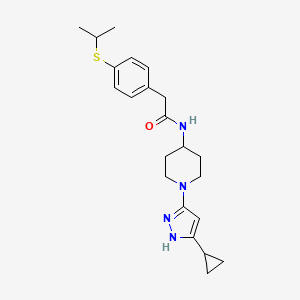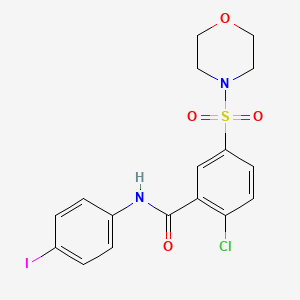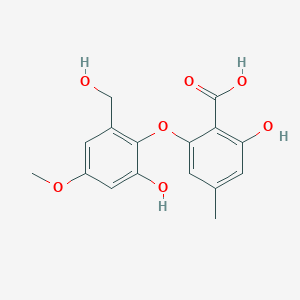
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle and disrupts the energy metabolism of cancer cells, leading to their death.
作用机制
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide targets the mitochondrial TCA cycle, which is a critical metabolic pathway for cancer cells. It inhibits two enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are involved in the TCA cycle. This leads to the disruption of energy metabolism in cancer cells, leading to their death. N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide also induces oxidative stress and apoptosis in cancer cells, further contributing to their death.
Biochemical and Physiological Effects:
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide has been shown to have several biochemical and physiological effects on cancer cells. It induces a decrease in ATP production, which is essential for cancer cell survival. It also inhibits the production of reactive oxygen species, which are important for cancer cell growth and proliferation. N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide also induces apoptosis in cancer cells, leading to their death.
实验室实验的优点和局限性
One of the advantages of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide is its broad spectrum of activity against different types of cancer. It has also been shown to have synergistic effects with other chemotherapy agents, making it a potential candidate for combination therapy. However, one of the limitations of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide is its limited solubility, which can make it difficult to administer in clinical settings.
未来方向
There are several future directions for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide research. One area of interest is the development of more potent analogs of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide with improved solubility and pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide treatment. Additionally, further clinical trials are needed to determine the optimal dosing and scheduling of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide in combination with other chemotherapy agents. Finally, the potential use of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide in combination with immunotherapy agents is an area of active research.
合成方法
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide is synthesized through a multi-step process involving the reaction of 3-(4-methoxyphenyl)propanoic acid with thionyl chloride and subsequent reaction with 3-(aminomethyl)-1,1-dioxo-2H-1,2,4-benzothiadiazine-2-sulfonamide. The resulting intermediate is then reacted with 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenylboronic acid to yield N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide.
科学研究应用
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide has been extensively studied for its anticancer properties in preclinical and clinical studies. It has been shown to be effective against a wide range of cancer types, including pancreatic, lung, ovarian, and hematological cancers. N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide has been tested in combination with other chemotherapy agents and has shown synergistic effects in killing cancer cells. It has also been shown to be well-tolerated in clinical trials, with manageable side effects.
属性
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-18-9-6-15(7-10-18)8-11-19(22)20-16-4-2-5-17(14-16)21-12-3-13-26(21,23)24/h2,4-7,9-10,14H,3,8,11-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFISSOIAYRBDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2850939.png)



![N-(4-chloro-3-methyl-5-isoxazolyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2850949.png)

![Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2850951.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2850953.png)
![N-(3,5-dimethylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2850954.png)

![(2-(Cyclopentyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2850957.png)
